3-(3,4-dimethylphenyl)-8-(2-methoxynaphthalen-1-yl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-(3,4-dimethylphenyl)-8-(2-methoxynaphthalen-1-yl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of pyridothiadiazine derivatives This compound is characterized by its unique structure, which includes a pyrido[2,1-b][1,3,5]thiadiazine core, substituted with various functional groups such as dimethylphenyl, methoxynaphthalenyl, and a carbonitrile group
Preparation Methods
The synthesis of 3-(3,4-dimethylphenyl)-8-(2-methoxynaphthalen-1-yl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyrido[2,1-b][1,3,5]thiadiazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the core structure.
Substitution Reactions: Introduction of the dimethylphenyl and methoxynaphthalenyl groups through substitution reactions using suitable reagents and catalysts.
Introduction of the Carbonitrile Group: This step may involve the use of cyanating agents to introduce the carbonitrile group into the molecule.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
3-(3,4-dimethylphenyl)-8-(2-methoxynaphthalen-1-yl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3,4-dimethylphenyl)-8-(2-methoxynaphthalen-1-yl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: It is explored for its potential use in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in biological studies to investigate its interactions with various biomolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenyl)-8-(2-methoxynaphthalen-1-yl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
3-(3,4-dimethylphenyl)-8-(2-methoxynaphthalen-1-yl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can be compared with other similar compounds, such as:
Pyridothiadiazine Derivatives: Compounds with similar core structures but different substituents, which may exhibit different chemical and biological properties.
Naphthalene Derivatives: Compounds containing naphthalene moieties, which may have similar photophysical properties but different biological activities.
Carbonitrile Compounds: Compounds with carbonitrile groups, which may have similar reactivity but different applications.
Properties
Molecular Formula |
C27H25N3O2S |
---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)-8-(2-methoxynaphthalen-1-yl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C27H25N3O2S/c1-17-8-10-20(12-18(17)2)29-15-30-25(31)13-22(23(14-28)27(30)33-16-29)26-21-7-5-4-6-19(21)9-11-24(26)32-3/h4-12,22H,13,15-16H2,1-3H3 |
InChI Key |
OCFZORFBEYDWPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=C(C=CC5=CC=CC=C54)OC)C |
Origin of Product |
United States |
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